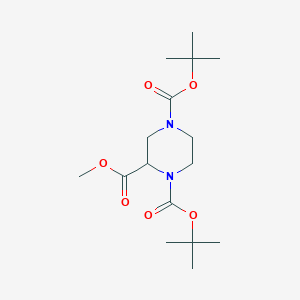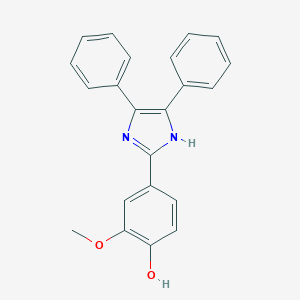
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, also known as DIMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including cancer research, drug development, and neuroscience. In
Wirkmechanismus
The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and cell growth. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemische Und Physiologische Effekte
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to have anti-inflammatory effects, as well as antioxidant properties. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is its versatility. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be used in a variety of lab experiments, making it a valuable tool for researchers in a variety of fields. However, there are also some limitations to the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in lab experiments. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be difficult to synthesize, and its effects can be difficult to measure in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. One area of research that shows promise is the development of new cancer therapies based on the anticancer properties of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. Another area of research involves the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in the treatment of neurodegenerative diseases. Additionally, research on the biochemical and physiological effects of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol could lead to the development of new drugs with a variety of therapeutic applications.
Conclusion:
In conclusion, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is a synthetic compound with a wide range of potential applications in scientific research. Its anticancer properties, anti-inflammatory effects, and neuroprotective properties make it a valuable tool for researchers in a variety of fields. While there are some limitations to the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in lab experiments, its versatility and potential for future research make it a promising compound for the development of new therapies and drugs.
Synthesemethoden
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be synthesized using a variety of methods, including the reaction of 4,5-diphenylimidazole with 2-methoxyphenol in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in cancer treatment. Studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been studied for its potential applications in drug development, as well as in the field of neuroscience.
Eigenschaften
CAS-Nummer |
24777-14-8 |
|---|---|
Produktname |
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol |
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-19-14-17(12-13-18(19)25)22-23-20(15-8-4-2-5-9-15)21(24-22)16-10-6-3-7-11-16/h2-14,25H,1H3,(H,23,24) |
InChI-Schlüssel |
NMBADMCPENURCH-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C2NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C=CC1=O |
SMILES |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Andere CAS-Nummern |
24777-14-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



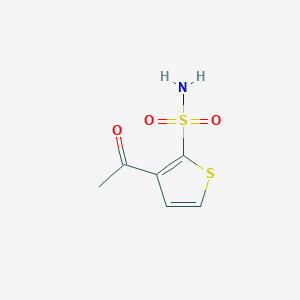
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
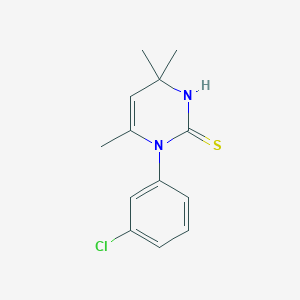
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
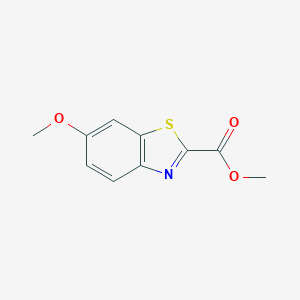
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
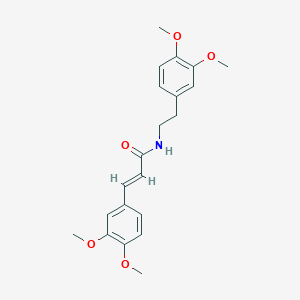
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
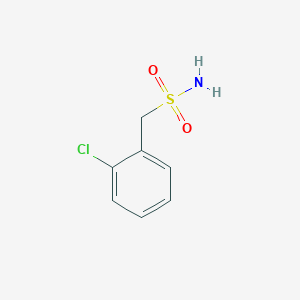
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
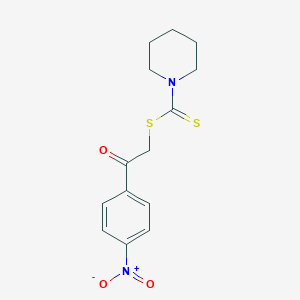
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
